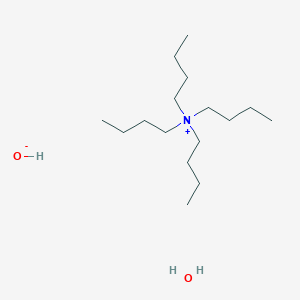
Ethyl 4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate
説明
Ethyl 4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate is a chemical compound with the formula C20H17NO3 and a molecular weight of 319.35 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate is represented by the SMILES string: CCOC(=O)C1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O . This indicates that the molecule contains an ester group (OC(=O)C), a benzene ring (C1=CC=C(C=C1)), and a naphthalene ring (C2=C(C=CC3=CC=CC=C32)).科学的研究の応用
Optical and Nonlinear Properties
Ethyl 4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate (ENB), along with a similar compound, has been studied for its nonlinear refractive index and optical limiting properties. These properties make ENB a potential candidate for use as an optical limiter. The nonlinear refractive index (NRI) of ENB was found to be of the order of 10−7 cm2 W−1, ascertained through techniques like diffraction ring patterns and Z-scan using a continuous wave low power laser beam. The optical limiting threshold was determined to be 11 mW for ENB, indicating its suitability in optical applications (Abdullmajed et al., 2021).
Hydrogen-Bonded Supramolecular Structures
Research on hydrogen-bonded supramolecular structures involving ethyl 4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate has been conducted. These studies are significant in understanding molecular interactions and bonding, which have implications in various fields like material science and pharmaceuticals. For example, molecules of related compounds were linked by N-H...O hydrogen bonds into chains and sheets, contributing to our understanding of molecular architecture (Portilla et al., 2007).
DNA Interaction and Docking Studies
Ethyl 4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate has also been a subject of study in DNA interaction and docking studies. These studies are crucial for drug development, as they help understand how molecules interact with biological targets like DNA. The DNA binding properties of compounds including ENB have been investigated, suggesting potential applications in medicinal chemistry (Kurt et al., 2020).
Fluorescence Properties
Research has also been conducted on the fluorescence properties of compounds related to ethyl 4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate. These properties are essential in fields like dye chemistry and imaging technologies. Studies on the fluorescent properties of related compounds and their application to materials like polyester fibers highlight the potential use of ENB in these areas (Rangnekar & Rajadhyaksha, 1987).
Anticancer and Catalytic Activities
Investigations into the anticancer and catalytic activities of compounds derived from ethyl 4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate have been conducted. These studies are crucial in the development of new therapeutic agents and in understanding the catalytic mechanisms of organic compounds. For instance, the anticancer properties of oxo-vanadium complexes of related compounds against human leukemia and mouse lymphoma cells have been explored, indicating a potential avenue for cancer treatment (Ta et al., 2019).
Safety and Hazards
特性
IUPAC Name |
ethyl 4-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-2-24-20(23)15-7-10-16(11-8-15)21-13-18-17-6-4-3-5-14(17)9-12-19(18)22/h3-13,22H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWAKPGLKRKXRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
743-91-9 | |
| Record name | 4-(ETHOXYCARBONYL)-N-(2-HYDROXY-1-NAPHTHYLMETHYLENE)ANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-methyl-8-(2-piperidinoethyl)-7,8-dihydro-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3152735.png)





